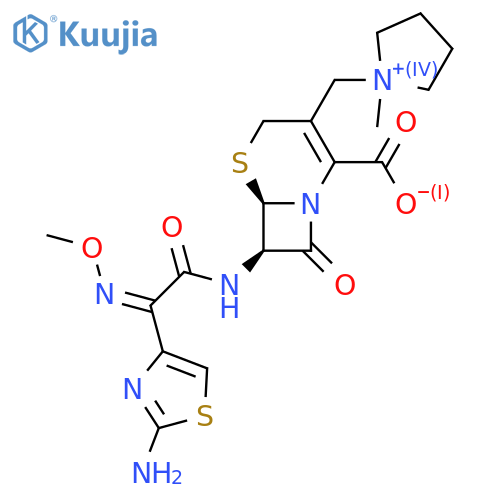

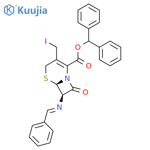

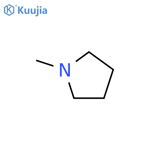

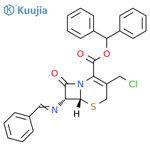

Synthesis and structure-activity relationships of a new series of cephalosporins, BMY-28142 and related compounds

,

Journal of Antibiotics,

1986,

39(8),

1092-107